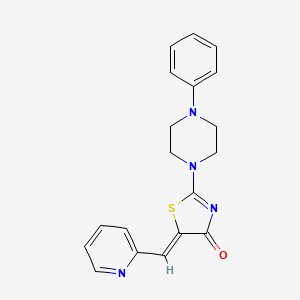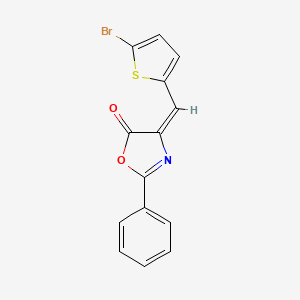![molecular formula C32H26N4 B10884358 N,N'-[benzene-1,4-diyldi(E)methylylidene]bis[4-(pyridin-4-ylmethyl)aniline]](/img/structure/B10884358.png)
N,N'-[benzene-1,4-diyldi(E)methylylidene]bis[4-(pyridin-4-ylmethyl)aniline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-PYRIDYLMETHYL)PHENYL]-N-{[4-({[4-(4-PYRIDYLMETHYL)PHENYL]IMINO}METHYL)PHENYL]METHYLENE}AMINE is a complex organic compound characterized by its unique structure, which includes multiple pyridyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-PYRIDYLMETHYL)PHENYL]-N-{[4-({[4-(4-PYRIDYLMETHYL)PHENYL]IMINO}METHYL)PHENYL]METHYLENE}AMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-(4-pyridylmethyl)benzaldehyde with 4-(4-pyridylmethyl)aniline under acidic conditions to form the imine intermediate. This intermediate is then reduced to the final amine product using a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-PYRIDYLMETHYL)PHENYL]-N-{[4-({[4-(4-PYRIDYLMETHYL)PHENYL]IMINO}METHYL)PHENYL]METHYLENE}AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridyl and phenyl ketones, while reduction typically produces the fully reduced amine.
Scientific Research Applications
N-[4-(4-PYRIDYLMETHYL)PHENYL]-N-{[4-({[4-(4-PYRIDYLMETHYL)PHENYL]IMINO}METHYL)PHENYL]METHYLENE}AMINE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[4-(4-PYRIDYLMETHYL)PHENYL]-N-{[4-({[4-(4-PYRIDYLMETHYL)PHENYL]IMINO}METHYL)PHENYL]METHYLENE}AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For instance, in biological systems, it may interact with cell surface receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(4-PYRIDYLMETHYL)PHENYL]-N-{[4-(4-PYRIDYLMETHYL)PHENYL]IMINO}METHYLENE}AMINE
- **N-[4-(4-PYRIDYLMETHYL)PHENYL]-N-{[4-(4-PYRIDYLMETHYL)PHENYL]IMINO}METHYLENE}AMINE
Uniqueness
N-[4-(4-PYRIDYLMETHYL)PHENYL]-N-{[4-({[4-(4-PYRIDYLMETHYL)PHENYL]IMINO}METHYL)PHENYL]METHYLENE}AMINE is unique due to its dual pyridyl and phenyl groups, which confer distinct chemical properties and reactivity. This structural feature distinguishes it from other similar compounds, enhancing its versatility in various applications.
Properties
Molecular Formula |
C32H26N4 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]-1-[4-[[4-(pyridin-4-ylmethyl)phenyl]iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C32H26N4/c1-2-30(24-36-32-11-7-26(8-12-32)22-28-15-19-34-20-16-28)4-3-29(1)23-35-31-9-5-25(6-10-31)21-27-13-17-33-18-14-27/h1-20,23-24H,21-22H2 |
InChI Key |
BIVNTFVIKUNMSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)N=CC3=CC=C(C=C3)C=NC4=CC=C(C=C4)CC5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide](/img/structure/B10884277.png)

![2-(3-chlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B10884284.png)
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10884294.png)
![2,4-dichloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10884295.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10884299.png)

![N-(1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B10884318.png)


![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone](/img/structure/B10884347.png)
![2,6-Dimethoxy-4-{[4-(pentan-3-yl)piperazin-1-yl]methyl}phenol](/img/structure/B10884350.png)
![2-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]quinoline](/img/structure/B10884359.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10884366.png)
